REACTION_CXSMILES
|
C[Si](C)(C)CCOC[N:7]1[C:11]2=[N:12][CH:13]=[C:14]([NH:16]C(=O)OC(C)(C)C)[CH:15]=[C:10]2[CH:9]=[N:8]1>Cl.O1CCOCC1>[NH:7]1[C:11]2=[N:12][CH:13]=[C:14]([NH2:16])[CH:15]=[C:10]2[CH:9]=[N:8]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C1=NC=C(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.036 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |